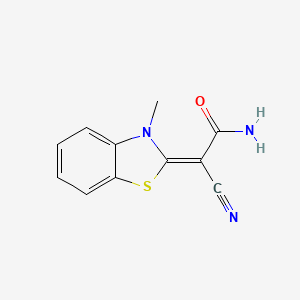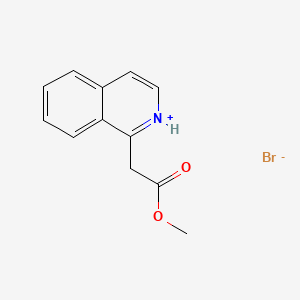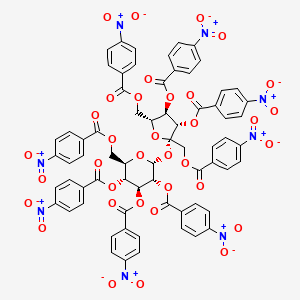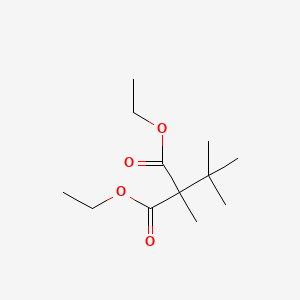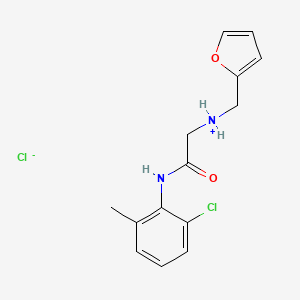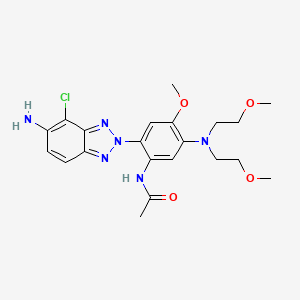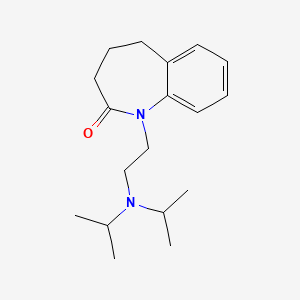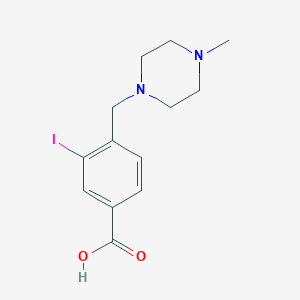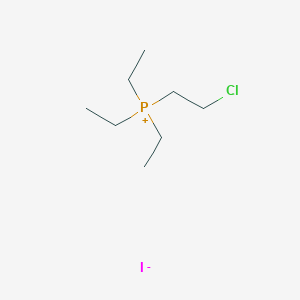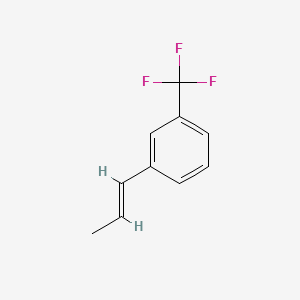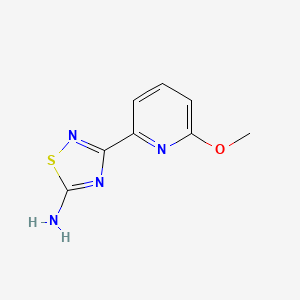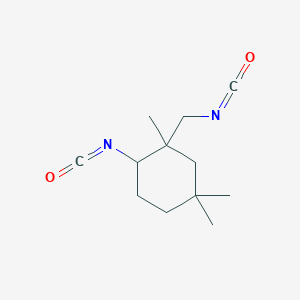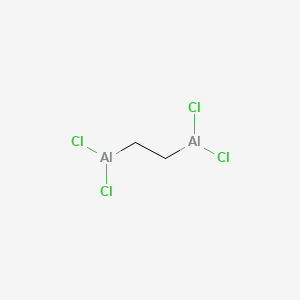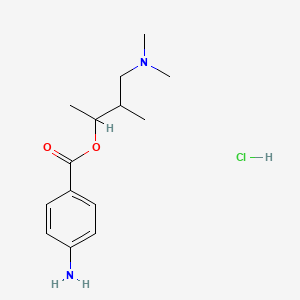
Tutocaine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tutocaine hydrochloride is a local anesthetic that was synthesized in Germany by a team of Bayer AG scientists led by pharmacologist Werner Schulemann in 1924 . It was developed as an alternative to other local anesthetics like cocaine, eucaine, amylocaine, and procaine, offering a less toxic yet more potent option . This compound is known for its ability to effectively block pain without imposing significant adverse effects .
Méthodes De Préparation
The synthesis of tutocaine hydrochloride involves several steps, starting with the preparation of the base compound, tutocaine. The synthetic route typically includes the following steps:
Formation of the base compound: The initial step involves the reaction of specific aromatic and aliphatic amines with appropriate acid chlorides to form the base compound.
Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound.
Industrial production methods involve the large-scale synthesis of the base compound followed by its conversion to the hydrochloride salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Tutocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Tutocaine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of local anesthetics and their chemical properties.
Biology: this compound is used in biological research to study its effects on nerve cells and ion channels.
Mécanisme D'action
Tutocaine hydrochloride exerts its effects by blocking sodium ion channels on nerve membranes. This action inhibits the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area . The molecular targets involved in this mechanism are the sodium ion channels, which are essential for the propagation of nerve signals .
Comparaison Avec Des Composés Similaires
Tutocaine hydrochloride is unique in its balance of potency and toxicity compared to other local anesthetics. Similar compounds include:
Cocaine: This compound is up to eight times less toxic than cocaine.
Procaine: It is twice as powerful as procaine.
Eucaine: Another alternative to cocaine, but this compound offers a better safety profile.
Amylocaine: Similar in use but less potent compared to this compound.
This compound stands out due to its higher potency and lower toxicity, making it a preferred choice in various medical and research applications .
Propriétés
Numéro CAS |
532-62-7 |
|---|---|
Formule moléculaire |
C14H23ClN2O2 |
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
[4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12;/h5-8,10-11H,9,15H2,1-4H3;1H |
Clé InChI |
ZGKJESGFAPAQKB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


